tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H27N3O2. It is a derivative of piperidine and is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-amino-5-methylphenylamine and tert-butyl piperidine-1-carboxylate .
Reaction Conditions: The reaction involves the formation of an amide bond through a nucleophilic substitution reaction. The process is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are closely monitored to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group in the phenyl ring.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various quinones and hydroquinones.
Reduction Products: Amines and amides.
Substitution Products: Alkylated and acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but it often involves modulation of biochemical pathways .
Comparison with Similar Compounds
N-BOC-protected piperidines: These compounds share structural similarities but differ in their protective groups.
Piperidine derivatives: Other piperidine derivatives with different substituents on the phenyl ring.
Uniqueness: tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for diverse reactivity and applications.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-5-methylanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-12-5-6-14(18)15(11-12)19-13-7-9-20(10-8-13)16(21)22-17(2,3)4/h5-6,11,13,19H,7-10,18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYREHXTZGVYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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